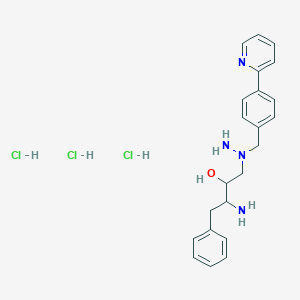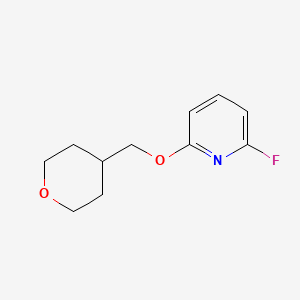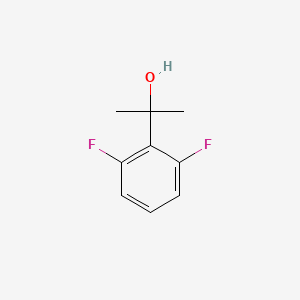
1-(4-pyridin-3-ylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pyridin-3-ylphenyl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
1-(4-pyridin-3-ylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(4-pyridin-3-ylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or aromatic rings .
科学研究应用
1-(4-pyridin-3-ylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antinociceptive and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-pyridin-3-ylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain modulation and other physiological processes . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects such as pain relief .
相似化合物的比较
1-(4-pyridin-3-ylphenyl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar structure but have a piperidine ring instead of a piperazine ring.
Other piperazine derivatives: Compounds like 1-(4-Pyridyl)piperazine and 4-(3-Chlorophenyl)piperazine have structural similarities but may differ in their pharmacological properties and applications
属性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC 名称 |
1-(4-pyridin-3-ylphenyl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-14(12-17-7-1)13-3-5-15(6-4-13)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
InChI 键 |
QZICDENDIVEPPE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B8580354.png)












